![molecular formula C22H37N5O4 B12566068 1,3-Benzenedicarboxamide, N,N'-bis[3-(diethylamino)propyl]-5-nitro- CAS No. 290829-08-2](/img/structure/B12566068.png)
1,3-Benzenedicarboxamide, N,N'-bis[3-(diethylamino)propyl]-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- is a complex organic compound with the molecular formula C29H42N6O5 It is characterized by the presence of a benzenedicarboxamide core substituted with diethylamino propyl groups and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- typically involves the following steps:
Formation of the Benzenedicarboxamide Core: The initial step involves the reaction of isophthalic acid with appropriate amines to form the benzenedicarboxamide core.
Substitution with Diethylamino Propyl Groups: The next step involves the substitution of the amide groups with diethylamino propyl groups. This is typically achieved through nucleophilic substitution reactions.
Introduction of the Nitro Group: The final step involves the nitration of the benzene ring to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The diethylamino propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethylamino propyl groups enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis[3-(diethylamino)propyl]
- 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-
Uniqueness
1,3-Benzenedicarboxamide, N,N’-bis[3-(diethylamino)propyl]-5-nitro- is unique due to the presence of both diethylamino propyl groups and a nitro group, which confer distinct chemical and biological properties
特性
CAS番号 |
290829-08-2 |
|---|---|
分子式 |
C22H37N5O4 |
分子量 |
435.6 g/mol |
IUPAC名 |
1-N,3-N-bis[3-(diethylamino)propyl]-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H37N5O4/c1-5-25(6-2)13-9-11-23-21(28)18-15-19(17-20(16-18)27(30)31)22(29)24-12-10-14-26(7-3)8-4/h15-17H,5-14H2,1-4H3,(H,23,28)(H,24,29) |
InChIキー |
QGJFQZMHYIABGO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
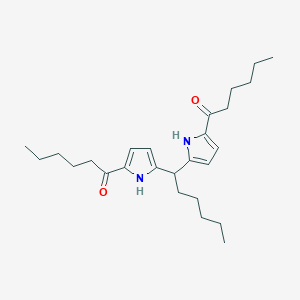

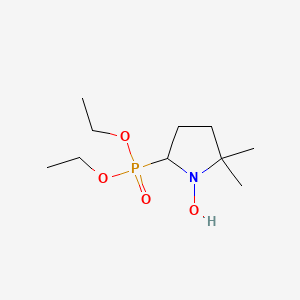
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)
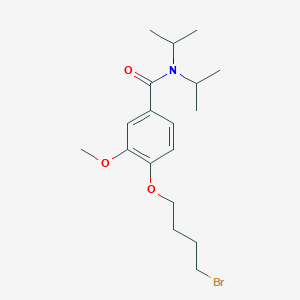
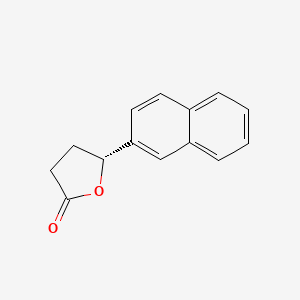

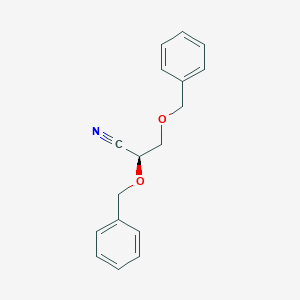
![2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine](/img/structure/B12566035.png)
![Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-](/img/structure/B12566047.png)
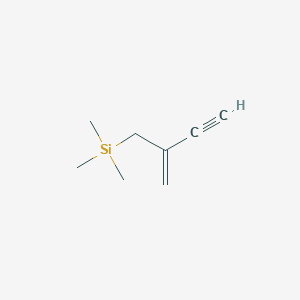
![2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane](/img/structure/B12566054.png)

